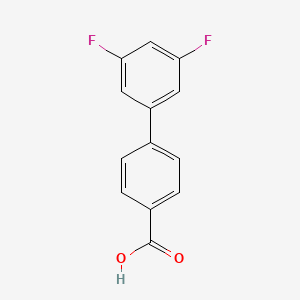

3',5'-Difluorobiphenyl-4-carboxylic acid

Vue d'ensemble

Description

L’acide 3’,5’-difluorobiphenyl-4-carboxylique est un composé chimique qui appartient à la classe des acides biphénylcarboxyliques. C’est un dérivé fluoré de l’acide biphénylcarboxylique et il a suscité un intérêt considérable dans le domaine de la chimie médicinale en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 3’,5’-difluorobiphenyl-4-carboxylique implique généralement la fluoration de l’acide biphénylcarboxylique. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui implique la réaction d’un dérivé d’acide boronique avec un composé biphénylique halogéné en présence d’un catalyseur au palladium . Les conditions réactionnelles comprennent souvent l’utilisation d’une base telle que le carbonate de potassium et d’un solvant tel que le toluène ou l’éthanol.

Méthodes de production industrielle

La production industrielle de l’acide 3’,5’-difluorobiphenyl-4-carboxylique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements plus élevés et une rentabilité accrue, utilisant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3’,5’-difluorobiphenyl-4-carboxylique subit divers types de réactions chimiques, notamment :

Oxydation : Le groupe acide carboxylique peut être oxydé pour former des dérivés correspondants.

Réduction : Le composé peut être réduit pour former des alcools ou d’autres formes réduites.

Substitution : Les atomes de fluor peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l’hydrure de sodium ou les composés organolithiens peuvent faciliter les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sels carboxylates, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

L’acide 3’,5’-difluorobiphenyl-4-carboxylique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et de nouveaux procédés chimiques.

Applications De Recherche Scientifique

Medicinal Chemistry

DFBCA has potential therapeutic applications due to its ability to interact with biological targets:

- Enzyme Inhibition : DFBCA has been studied for its inhibitory effects on enzymes involved in inflammatory pathways. Preliminary studies indicate that it can reduce pro-inflammatory cytokines, suggesting its use as an anti-inflammatory agent.

- Pharmacological Studies : Its unique fluorination pattern enhances lipophilicity and metabolic stability, making it a candidate for drug development. Research is ongoing to evaluate its pharmacokinetics and toxicity profiles .

Materials Science

The compound is explored in the development of new materials due to its structural properties:

- Polymer Chemistry : DFBCA can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices may enhance material performance.

Organic Synthesis

As a versatile building block, DFBCA is utilized in various organic reactions:

- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of biologically active compounds and other functional materials. The presence of fluorine atoms can significantly influence the reactivity and selectivity in chemical reactions .

Case Study 1: Enzyme Interaction Studies

In vitro studies have demonstrated that DFBCA can inhibit certain enzymes linked to inflammation. The results showed significant reductions in inflammatory markers, indicating potential therapeutic benefits in treating inflammatory diseases.

Case Study 2: Material Development

Research involving DFBCA as a precursor in polymer synthesis revealed that polymers containing DFBCA exhibited improved thermal stability compared to those without it. This suggests that DFBCA could enhance the performance characteristics of new materials.

Mécanisme D'action

Le mécanisme d’action de l’acide 3’,5’-difluorobiphenyl-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Les atomes de fluor renforcent son affinité de liaison à certaines enzymes ou certains récepteurs, modulant ainsi leur activité. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2’,6’-difluorobiphenyl-4-carboxylique : Un autre acide biphénylcarboxylique fluoré présentant des propriétés similaires.

Acide biphényl-4-carboxylique : Le composé parent non fluoré.

Acide 4-fluorobiphenyl-4-carboxylique : Un dérivé monofluoré.

Unicité

L’acide 3’,5’-difluorobiphenyl-4-carboxylique est unique en raison de la présence de deux atomes de fluor à des positions spécifiques sur le cycle biphényle. Cette caractéristique structurale améliore sa stabilité chimique et son activité biologique, ce qui en fait un composé précieux dans divers domaines de recherche.

Activité Biologique

3',5'-Difluorobiphenyl-4-carboxylic acid (CAS No. 350682-84-7) is an organic compound characterized by a biphenyl structure with two fluorine atoms at the 3' and 5' positions and a carboxylic acid group at the 4 position. This compound is gaining attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with molecular targets.

Structural Formula

The structural formula of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 236.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents, insoluble in water |

The biological activity of this compound is largely attributed to its ability to interact with various proteins and enzymes. The presence of fluorine atoms enhances its lipophilicity, allowing for improved membrane permeability and binding affinity to biological targets. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for the modulation of enzyme activity and receptor binding.

Binding Affinities

Research indicates that the unique positioning of the fluorine atoms significantly influences the compound's binding affinities compared to its analogs. For instance, it may exhibit selective binding to certain enzyme active sites or receptor sites, which could lead to varied pharmacological effects.

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound reduced the expression of pro-inflammatory cytokines in activated macrophages, indicating its potential role in managing inflammatory diseases.

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. It showed promising results as a competitive inhibitor, which could be beneficial in drug design for metabolic disorders.

Drug Development

This compound is being explored as a lead compound in drug development due to its favorable pharmacokinetic properties and biological activities. Its ability to interact with various molecular targets makes it a candidate for further optimization and testing in preclinical studies.

Material Science

In addition to its biological applications, this compound is also being investigated for use in material science, particularly in the development of new polymers and materials that require specific chemical properties.

Comparative Analysis with Analog Compounds

| Compound | Binding Affinity | Biological Activity |

|---|---|---|

| This compound | High | Anticancer, Anti-inflammatory |

| 3',4'-Difluorobiphenyl-4-carboxylic acid | Moderate | Enzyme inhibition |

| 4-Fluorobiphenyl-4-carboxylic acid | Low | Minimal biological activity |

This table highlights how this compound compares to other related compounds regarding their binding affinities and biological activities.

Propriétés

IUPAC Name |

4-(3,5-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEFNMHMLWBFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415336 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350682-84-7 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350682-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.